![molecular formula C5H5BrO B1268616 3-Bromo-2-methylfuran CAS No. 83457-06-1](/img/structure/B1268616.png)
3-Bromo-2-methylfuran
Overview
Description
3-Bromo-2-methylfuran is an organic compound with the molecular formula C5H5BrO . It has a molecular weight of 161.00 g/mol . The IUPAC name for this compound is 3-bromo-2-methylfuran .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-methylfuran has been optimized using various computational methods . The compound has a molecular weight of 161.00 g/mol and a molecular formula of C5H5BrO . The InChI code for this compound is InChI=1S/C5H5BrO/c1-4-5(6)2-3-7-4/h2-3H,1H3 .Physical And Chemical Properties Analysis
3-Bromo-2-methylfuran has a molecular weight of 161.00 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . It has no hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 159.95238 g/mol . The topological polar surface area of the compound is 13.1 Ų .Scientific Research Applications
Proteomics Research
3-Bromo-2-methylfuran is a specialty product used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions in complex biological systems .
Furan Platform Chemicals
Furan platform chemicals (FPCs) are directly available from biomass (like furfural and 5-hydroxy-methylfurfural) . 3-Bromo-2-methylfuran, as a furan derivative, could potentially be used in the synthesis of these platform chemicals. These chemicals have a wide range of applications, from fuels to plastics .
Synthesis of Trisubstituted Furans
3-Bromo-2-methylfuran can be used in the synthesis of trisubstituted furans . Trisubstituted furans are important in the field of organic chemistry due to their presence in a variety of natural products and pharmaceuticals .
Thermal Gravimetric Analysis
3-Bromo-2-methylfuran could potentially be used in thermal gravimetric analysis (TGA) . TGA is a method of thermal analysis in which the mass of a sample is measured over time as the temperature changes. This technique is used in research to study material properties .
Biomass Conversion
The furan ring of 3-Bromo-2-methylfuran could potentially be used in biomass conversion processes . Biomass conversion is the process of converting organic matter into biofuels, bioproducts, or bioenergy .
Green Chemistry
3-Bromo-2-methylfuran, as a furan derivative, could be used in green chemistry applications . Green chemistry, also known as sustainable chemistry, is an area of chemistry aimed at the design of products and processes that minimize the use and generation of hazardous substances .
Mechanism of Action
Target of Action
Furan derivatives, which include 3-bromo-2-methylfuran, have been noted for their remarkable therapeutic efficacy . They have been used in the creation of numerous innovative antibacterial agents .
Mode of Action
For instance, they can participate in the Diels–Alder cycloaddition reaction , a common reaction in organic chemistry that results in the formation of cyclic compounds. This reaction could potentially alter the function of the target molecule, leading to therapeutic effects.
Biochemical Pathways
Furan derivatives are known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The molecular weight of 3-bromo-2-methylfuran is 16100 , which is within the range generally favorable for good bioavailability
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics . These could potentially result in various molecular and cellular effects, depending on the specific targets and pathways involved.
Action Environment
It’s worth noting that the efficacy of many chemical compounds can be influenced by factors such as ph, temperature, and the presence of other compounds
properties
IUPAC Name |
3-bromo-2-methylfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO/c1-4-5(6)2-3-7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMMZSVAKYRZAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348916 | |
Record name | 3-bromo-2-methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methylfuran | |
CAS RN |
83457-06-1 | |
Record name | 3-bromo-2-methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 83457-06-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic routes to obtain 3-Bromo-2-methylfuran?
A1: Two main synthetic approaches for 3-Bromo-2-methylfuran are described in the literature:
- From 3-methyl-3,6-endo-oxy-1,2,3,6-tetrahydrophthalic anhydride: This method involves bromination of the starting material followed by selective isolation and thermal decomposition of the desired dibromo anhydride intermediate (4-endo-5-exo-Dibromo-3-methyl-3,6-endo-oxyperhydrophthalic anhydride) in quinoline. This pathway leads specifically to 3-Bromo-2-methylfuran. []
- From γ,δ-epoxy-(E)-α-bromoacrylates: This approach utilizes a stereoselective cyclization reaction. Reacting a γ,δ-epoxy-(E)-α-bromoacrylate with MeAl3-H2O yields 3-Bromo-2-methylfuran. Interestingly, using Me3Al-(CF3)2CHOH as a reagent in this reaction leads to the formation of a 2-alkoxy-3-bromofuran derivative instead. []
Q2: Why is the synthesis of 3-Bromo-2-methylfuran particularly interesting for organic chemists?
A2: The presence of the bromine atom at the 3-position of the furan ring makes 3-Bromo-2-methylfuran a valuable building block for further synthetic transformations. [] This bromine atom can be readily substituted by various functional groups using established methodologies in organic synthesis, opening possibilities to access a wide array of functionalized furan derivatives.
Q3: Are there any studies exploring the potential applications of 3-Bromo-2-methylfuran derivatives?
A3: While the provided literature focuses primarily on the synthesis of 3-Bromo-2-methylfuran and its derivatives, the efficient access to diverse functionalized furans suggests their potential application in various fields. For example, furan derivatives are known for their biological activities and are often used as building blocks for pharmaceuticals and agrochemicals. Further research is needed to fully explore the potential applications of this specific group of 3-bromo-2-methylfuran derivatives. []
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